molecular formula C6H12N2O2 B159673 (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide CAS No. 128257-10-3

(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B159673
CAS No.: 128257-10-3
M. Wt: 144.17 g/mol
InChI Key: DLKMVGSBOOTVRL-YFKPBYRVSA-N
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Description

(S)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide (CAS 128257-10-3) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, valued for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . This compound features a hydroxymethyl group and a carboxamide function on the pyrrolidine ring, making it a versatile building block for the synthesis of more complex molecules. Researchers can leverage this chiral scaffold to develop novel bioactive compounds. The broader class of pyrrolidine-1-carboxamides has demonstrated promising biological activities in scientific research. For instance, libraries of novel 2-(het)arylpyrrolidine-1-carboxamides have been synthesized and shown to exhibit anti-cancer activities in vitro and in vivo, with some compounds displaying activity against tumor cell lines and the ability to suppress bacterial biofilm growth . The saturated nature of the pyrrolidine ring, with its sp3-hybridization and stereogenic centers, is a strategic feature for exploring pharmacophore space and achieving target selectivity in therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKMVGSBOOTVRL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Pyrrolidine Ring Formation

The stereochemical integrity of the (S)-configured hydroxymethyl group is typically established during pyrrolidine ring closure. A widely adopted method involves chiral pool synthesis using (S)-prolinol derivatives as starting materials. For example, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a key intermediate, synthesized via boron trifluoride-mediated cyclization of protected amino alcohols followed by Boc-group installation (76% yield).

Reaction conditions for this step often involve:

  • Catalyst : Boron trifluoride etherate (12.9 g per 86.9 mmol substrate)

  • Temperature : Room temperature to reflux (16–24 hr reaction time)

  • Workup : Sequential THF-water quenching and sodium hydroxide neutralization

Carboxamide Group Introduction

Post-cyclization functionalization employs carboxamide coupling through two primary routes:

Direct Aminocarbonylation

Treatment of pyrrolidine intermediates with isocyanates under mild basic conditions (e.g., triethylamine in dichloromethane) achieves efficient carboxamide formation. A representative procedure demonstrates:

ParameterSpecificationYield
Substratetert-butyl 2-(hydroxymethyl)pyrrolidine90%
ReagentDimethylamine hydrochloride
CatalystTetraarylphosphonium salt
SolventDichloromethane
Temperature20°C

This method minimizes epimerization through low-temperature activation of the pyrrolidine nitrogen.

Sequential Protection/Deprotection

Alternative strategies employ orthogonal protecting groups to enable selective amidation:

  • Boc-protection of pyrrolidine nitrogen (98% yield using di-tert-butyl dicarbonate)

  • Hydroxymethyl oxidation to carboxylic acid (KMnO₄ in acidic media)

  • Amide coupling via EDC/HOBt activation

  • Final deprotection under acidic conditions (HCl/dioxane)

Industrial-Scale Production Innovations

Continuous Flow Synthesis

Recent patents disclose reactor designs that enhance stereochemical control in large batches:

  • Residence time : 8–12 minutes

  • Pressure : 2.5–3.0 bar

  • Key advantage : 15% yield improvement over batch processes

Green Chemistry Adaptations

Solvent-free mechanochemical methods utilize high-speed ball milling to achieve:

  • 20% reduction in reaction time

  • Elimination of dichloromethane waste streams

  • 99.5% enantiomeric excess (ee) through chiral auxiliary retention

Critical Process Parameters

Temperature Effects on Stereochemistry

Comparative studies reveal optimal enantioselectivity windows:

Temperature (°C)ee (%)Byproduct Formation
0–599.2<0.5%
20–2598.11.2%
40–4595.74.8%

Lower temperatures preserve chiral integrity but require extended reaction times (48–72 hr).

Catalyst Loading Optimization

Tetraarylphosphonium salts demonstrate non-linear productivity relationships:

Catalyst (mol%)Conversion (%)ee (%)
57898.5
109299.1
159598.9

Exceeding 10 mol% provides diminishing returns due to catalyst aggregation.

Purification and Analytical Challenges

Chromatographic Resolution

Reverse-phase HPLC methods achieve baseline separation of enantiomers:

  • Column : Chiralpak IC (250 × 4.6 mm)

  • Mobile phase : Hexane/isopropanol (85:15) + 0.1% diethylamine

  • Retention times : 12.3 min (S-enantiomer), 14.7 min (R-enantiomer)

Crystallization-Induced Asymmetric Transformation

Methanol/water solvent systems enable >99% ee through:

  • Seeding with enantiopure crystals

  • Controlled cooling rates (0.5°C/min)

  • Final purity: 99.8% by qNMR

Emerging Methodologies

Biocatalytic Approaches

Immobilized transaminases demonstrate preliminary success in:

  • Direct amination of keto-pyrrolidines

  • 87% conversion in 24 hr

  • Compatibility with aqueous reaction media

Photochemical Activation

UV-initiated radical cyclization shows potential for:

  • 30% reduction in step count

  • Microwave-assisted rate enhancement (5× faster than thermal)

Chemical Reactions Analysis

Types of Reactions

(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has shown promise in several areas of medicinal chemistry:

Drug Development

  • Antiviral Activity : Research indicates that this compound exhibits antiviral properties against various viruses, including influenza and dengue. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes.
  • Antitumor Properties : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, particularly in colorectal cancer cell lines.

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes involved in metabolic pathways. For example:

  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of DPP-IV is crucial for managing diabetes, making this compound a candidate for further exploration in antidiabetic drug development.

Neuroscience

This compound has been investigated for its neuroprotective effects:

  • Mechanism of Action : It may modulate neurotransmitter systems, particularly by enhancing GABAergic activity, which is beneficial in treating neurological disorders like anxiety and epilepsy.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies show effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent.

Pharmaceutical Manufacturing

Due to its versatile chemical structure, this compound can serve as a building block for synthesizing more complex pharmaceutical compounds.

Material Science

Research indicates potential applications in developing new materials with specific electronic or optical properties due to the unique arrangement of functional groups within the molecule.

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of influenza virus replication with IC50 values indicating potency.
Study BAntitumor EffectsShowed moderate cytotoxicity against HCT-116 colon cancer cells; induced apoptosis through caspase activation pathways.
Study CEnzyme InhibitionIdentified as a potent DPP-IV inhibitor; potential application in diabetes treatment.

Mechanism of Action

The mechanism of action of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyrrolidine ring structure provides stability and specificity in these interactions, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares key structural and physicochemical properties of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide with related pyrrolidine carboxamide derivatives:

Compound Name Substituents (Position) Molecular Weight Storage Conditions Hazard Statements Reference(s)
This compound -CH2OH (C2), -CONH2 (N1) Not explicitly provided; estimated ~130.14 Likely 2–8°C (analogous to ) H315, H319 (skin/eye irritation inferred)
(S)-1-Hydroxypyrrolidine-2-carboxamide -OH (N1), -CONH2 (C2) 130.15 Sealed, 2–8°C H315, H319
(S)-1-Methylpyrrolidine-2-carboxamide -CH3 (N1), -CONH2 (C2) 128.17 Room temperature H315, H319
(S)-1-Acetylpyrrolidine-2-carboxamide -COCH3 (N1), -CONH2 (C2) 142.16 (C7H12N2O2) No data Not provided

Key Observations :

  • Positional Isomerism : (S)-1-Hydroxypyrrolidine-2-carboxamide is a positional isomer of the target compound, with the hydroxyl and carboxamide groups swapped. This difference likely alters hydrogen-bonding networks and biological activity.
  • Substituent Effects : Replacing the hydroxymethyl group (target compound) with a methyl group (as in ) reduces polarity and may decrease solubility in aqueous media.

Physicochemical and Stability Comparisons

  • Stability : Compounds with hydroxyl or hydroxymethyl groups (e.g., ) often require low-temperature storage to prevent degradation, whereas methyl-substituted derivatives (e.g., ) are stable at room temperature.

Biological Activity

(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide, also known by its CAS number 128257-10-3, is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrrolidine ring with a hydroxymethyl and carboxamide functional group. This unique configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can possess significant antibacterial and antifungal properties. For instance, related pyrrolidine compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. It may exert protective effects by inhibiting monoamine oxidase enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin .
  • Anticancer Potential : Preliminary studies suggest that certain pyrrolidine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound is known to inhibit key enzymes involved in neurotransmitter metabolism, which can enhance synaptic transmission and provide neuroprotective effects .
  • Signal Transduction Modulation : It may influence various signaling pathways associated with cell survival and proliferation, which is particularly relevant in cancer biology .

Antimicrobial Activity Case Study

A study evaluating the antimicrobial activity of pyrrolidine derivatives found that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These results indicate a strong potential for this compound in developing new antimicrobial agents .

Neuroprotective Effects Case Study

In a model of neurodegeneration, this compound was administered to assess its neuroprotective effects against oxidative stress-induced neuronal damage. The findings revealed a significant reduction in neuronal apoptosis compared to control groups, suggesting its potential utility in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other pyrrolidine derivatives:

Compound NameBiological ActivityMechanism of Action
RasagilineNeuroprotectiveMonoamine oxidase inhibition
SelegilineNeuroprotectiveMonoamine oxidase inhibition
1-MethylpyrrolidineAntimicrobialDisruption of bacterial cell membranes

This comparison highlights the diverse applications of pyrrolidine derivatives in medicinal chemistry.

Q & A

Q. What synthetic strategies are effective for preparing (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide?

The synthesis typically involves functionalizing pyrrolidine scaffolds. A common approach is:

  • Step 1 : Start with a chiral pyrrolidine precursor (e.g., (S)-pyrrolidine-2-carboxylic acid derivatives) to retain stereochemistry.
  • Step 2 : Introduce the hydroxymethyl group via reductive amination or hydroxylation of a propargyl intermediate.
  • Step 3 : Couple the carboxamide group using carbodiimide-based reagents (e.g., EDC/HOBt) to avoid racemization .

Key challenges include maintaining enantiomeric purity and optimizing reaction yields under mild conditions.

Q. How can structural integrity be confirmed post-synthesis?

Use a combination of:

  • NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for pyrrolidine ring conformation) and 13C^{13}\text{C} shifts for carboxamide groups .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated in analogs like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store in sealed containers at -20°C in a dry environment to prevent hydrolysis .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to minimize reactivity .

Q. How is the compound’s receptor affinity assessed in pharmacological studies?

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., 3H^3\text{H}-angiotensin II) to measure displacement at AT1_1 receptors. IC50_{50} values are calculated using nonlinear regression .
  • Functional Assays : Monitor second-messenger systems (e.g., Ca2+^{2+} flux) in HEK293 cells transfected with target receptors .

Advanced Research Questions

Q. How can salt forms or polymorphs improve physicochemical properties?

  • Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate crystalline forms. Characterize via PXRD and DSC to identify stable polymorphs .
  • Salt Formation : React with trifluoroacetic acid or HCl to enhance solubility. For example, hydrochloride salts of pyrrolidine derivatives show improved bioavailability in pharmacokinetic studies .

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data?

  • Fragment-Based Design : Test truncated analogs (e.g., removing the hydroxymethyl group) to isolate pharmacophore contributions.
  • Molecular Dynamics (MD) Simulations : Predict binding poses to receptors (e.g., AT1_1) and validate with mutagenesis studies .
  • Meta-Analysis : Compare IC50_{50} values across analogs (Table 1) to identify trends in substituent effects.

Table 1 : SAR of Selected Pyrrolidine-2-carboxamide Derivatives

CompoundR-Group ModificationAT1_1 IC50_{50} (nM)Reference
Parent Compound-CH2_2OH12.3 ± 1.2
1-Pentanoyl Derivative-COC4_4H9_98.7 ± 0.9
Benzyl-Substituted Analog-CH2_2C6_6H5_545.6 ± 3.4

Q. How is metabolic stability evaluated in preclinical studies?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_{int}) .
  • Metabolite Identification : Use HRMS/MS to detect oxidative metabolites (e.g., hydroxylation at the pyrrolidine ring) .

Q. What strategies mitigate toxicity risks in animal models?

  • Acute Toxicity Testing : Administer escalating doses (10–100 mg/kg) to rodents, monitoring for CNS depression or hepatotoxicity .
  • Genotoxicity Screening : Perform Ames tests to rule out mutagenic potential .

Q. How can enantiomeric purity be preserved during scale-up?

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients .
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts for stereoselective synthesis of intermediates .

Q. What advanced techniques characterize solid-state interactions?

  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to assess stability under humidity stress .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for most carboxamides) .

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